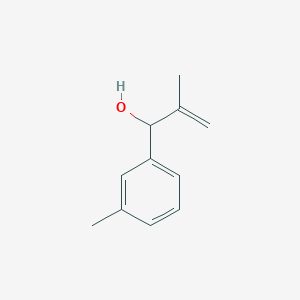

2-Methyl-1-(3-methylphenyl)-2-propen-1-ol

Katalognummer B8582853

Molekulargewicht: 162.23 g/mol

InChI-Schlüssel: HKCGTCXSUBVTRJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08815792B2

Procedure details

3-Methylbenzaldehyde (Aldrich 97%, 62 g, 0.5 mol) was added drop-wise over 1 hour to a commercial solution of 2-propenyl magnesium bromide in THF (Aldrich 0.5 N, 800 ml, 0.4 mol), at −78° C. under nitrogen. The cooling bath was removed and the reaction stirred for 5 hours, before being cooled to 0° C. A saturated aqueous solution of ammonium chloride (300 ml) was added drop-wise at such a rate that the temperature was kept below 20° C. Diethyl ether (600 ml) was then added and the reaction was transferred to a separating funnel. After shaking vigorously, the phases were separated. The organic phase was washed with water and saturated aqueous sodium bicarbonate. Each aqueous phase was re-extracted with diethyl ether. The organic fractions were combined and dried over solid anhydrous sodium sulfate. The solid was filtered off, rinsed with diethyl ether and the solvents were removed under vacuum. The product was purified by column chromatography on silica gel (eluent: heptanes/ethyl acetate 5:1) followed by distillation through a 20-cm Widmer column. 33 g of the desired product were obtained (yield=51%). B.P.=55° C./0.009 mbar

Name

Yield

51%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10]([Mg]Br)[CH:11]=[CH2:12].C1COCC1>>[CH3:12][C:11](=[CH2:10])[CH:5]([C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([CH3:1])[CH:3]=1)[OH:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

62 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=O)C=CC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)[Mg]Br

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction stirred for 5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −78° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A saturated aqueous solution of ammonium chloride (300 ml) was added drop-wise at such a rate that the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 20° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Diethyl ether (600 ml) was then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was transferred to a separating funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After shaking vigorously

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with water and saturated aqueous sodium bicarbonate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Each aqueous phase was re-extracted with diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over solid anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by column chromatography on silica gel (eluent: heptanes/ethyl acetate 5:1)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

followed by distillation through a 20-cm Widmer column

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(O)C1=CC(=CC=C1)C)=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 33 g | |

| YIELD: PERCENTYIELD | 51% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |